molecular formula C15H9BrN2OS2 B15103196 3-(4-Bromophenyl)-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one

3-(4-Bromophenyl)-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B15103196
M. Wt: 377.3 g/mol
InChI Key: RDQOLWVCRPFWBN-JYRVWZFOSA-N
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Description

3-(4-Bromophenyl)-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound is characterized by the presence of a bromophenyl group, a pyridylmethylene moiety, and a thioxo-thiazolidinone core, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 4-bromobenzaldehyde with 3-pyridinecarboxaldehyde in the presence of a thioamide. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or acetonitrile. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to substitute the bromine atom.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or thioethers.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Bromophenyl)-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one
  • 3-(4-Fluorophenyl)-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one
  • 3-(4-Methylphenyl)-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

3-(4-Bromophenyl)-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with other molecules. The bromine atom can participate in halogen bonding, enhancing the compound’s ability to form stable complexes with biological targets or other molecules.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C15H9BrN2OS2

Molecular Weight

377.3 g/mol

IUPAC Name

(5Z)-3-(4-bromophenyl)-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C15H9BrN2OS2/c16-11-3-5-12(6-4-11)18-14(19)13(21-15(18)20)8-10-2-1-7-17-9-10/h1-9H/b13-8-

InChI Key

RDQOLWVCRPFWBN-JYRVWZFOSA-N

Isomeric SMILES

C1=CC(=CN=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)Br

Canonical SMILES

C1=CC(=CN=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)Br

Origin of Product

United States

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